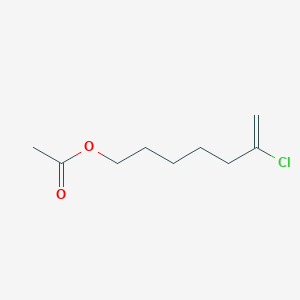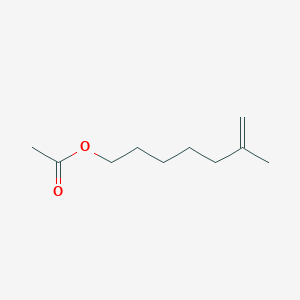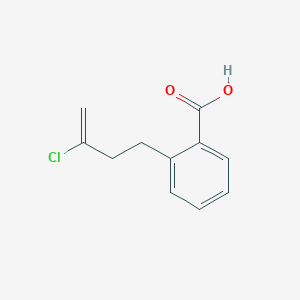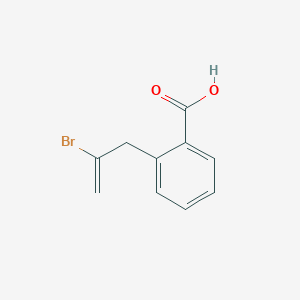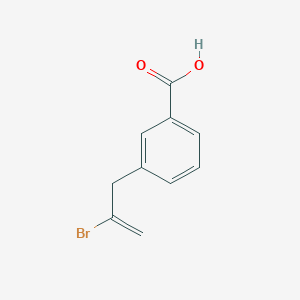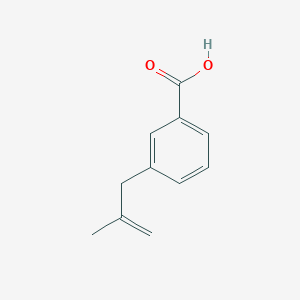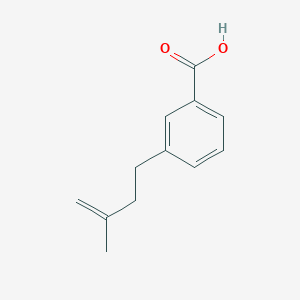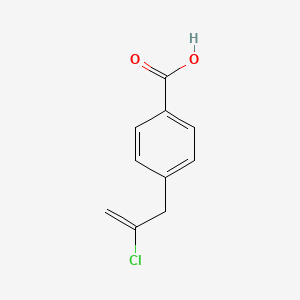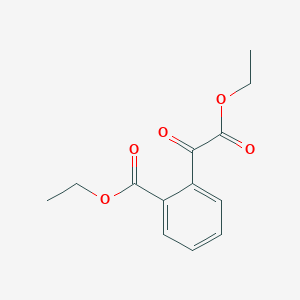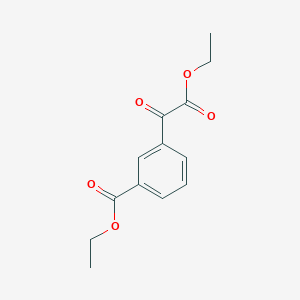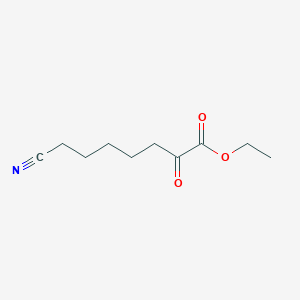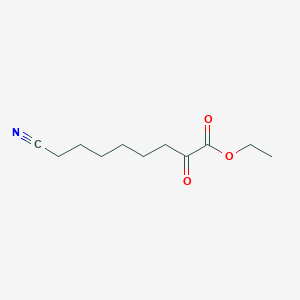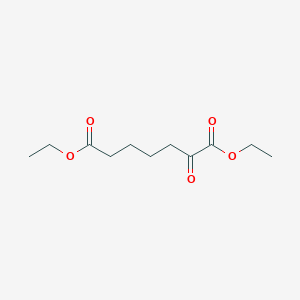
Diethyl 2-oxoheptane-1,7-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-oxoheptane-1,7-dicarboxylate is a chemical compound with the molecular formula C11H18O5 . It has a molecular weight of 230.26 . The compound is stored in the fridge and has a physical form of yellow oil .
Molecular Structure Analysis
The InChI code for Diethyl 2-oxoheptane-1,7-dicarboxylate is1S/C11H18O5/c1-3-15-10(13)8-6-5-7-9(12)11(14)16-4-2/h3-8H2,1-2H3 . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
Diethyl 2-oxoheptane-1,7-dicarboxylate has a molecular weight of 230.26 . It is a yellow oil . The compound is stored in the fridge .Applications De Recherche Scientifique
1. Synthesis and Structural Studies
Diethyl 2-oxoheptane-1,7-dicarboxylate is utilized in the synthesis of various complex organic compounds. For example, it is used in the condensation process to create chromeno[4,3-b]pyridines, which have potential applications in organic chemistry and material sciences (Mamedov et al., 2008). Additionally, it plays a role in the synthesis of naturally occurring aziridine-2,3-dicarboxylic acid, showcasing its utility in producing bioactive molecules (Legters et al., 1991).
2. Development of Novel Organic Compounds
Research shows that diethyl 2-oxoheptane-1,7-dicarboxylate is key in developing new organic structures. For instance, it is instrumental in creating novel bicyclic and tricyclic compounds, such as 2,5-dimethylcyclohept-4-enone, which have implications in synthetic organic chemistry (Brown et al., 1979). It is also used in synthesizing (thio)semicarbazonocyclohexanedicarboxylates, contributing to the diversity of organic compounds available for various applications (Poplevina et al., 2009).
3. Intermediates in Chemical Synthesis
This compound serves as an intermediate in the synthesis of other chemicals. For instance, it is used in the preparation of ethyl 7-chloro-2-oxoheptylate, an intermediate of cilastatin, highlighting its importance in pharmaceutical synthesis (Chen Xin-zhi, 2006). Moreover, it is involved in the creation of diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, further illustrating its role in the development of new chemical entities (Kuroyan et al., 1991).
Propriétés
IUPAC Name |
diethyl 2-oxoheptanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-3-15-10(13)8-6-5-7-9(12)11(14)16-4-2/h3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKMXFSQQZYBEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-oxoheptane-1,7-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

